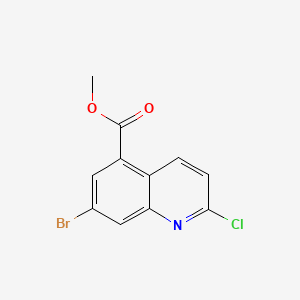
Methyl 7-bromo-2-chloro-5-quinolinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 7-bromo-2-chloro-5-quinolinecarboxylate is a quinoline derivative with a bromine atom at the 7th position and a chlorine atom at the 2nd position on the quinoline ring, along with a carboxylate ester group at the 5th position
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with quinoline or its derivatives as the starting material.
Halogenation: Bromination and chlorination reactions are performed to introduce bromine and chlorine atoms at the desired positions on the quinoline ring.
Esterification: The carboxylate ester group is introduced through an esterification reaction involving a carboxylic acid derivative and methanol in the presence of a catalyst.
Industrial Production Methods:
Batch Production: In an industrial setting, the compound is often produced in batches to ensure quality control and consistency.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity level.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can be performed to reduce the quinoline ring or the halogenated positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution product.
Major Products Formed:
Oxidation Products: Quinoline-5,7-dicarboxylate derivatives.
Reduction Products: Reduced quinoline derivatives with fewer halogen atoms.
Substitution Products: Quinoline derivatives with different functional groups at the halogenated positions.
Scientific Research Applications
Methyl 7-bromo-2-chloro-5-quinolinecarboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which Methyl 7-bromo-2-chloro-5-quinolinecarboxylate exerts its effects depends on its specific application. For example, in antimicrobial activity, the compound may interact with microbial cell membranes, disrupting their integrity and leading to cell death. The molecular targets and pathways involved can vary, but often include interactions with enzymes or receptors critical to the survival of the microorganism.
Comparison with Similar Compounds
Methyl 7-bromo-2-chloro-5-quinolinecarboxylate: Unique due to its specific halogenation pattern and ester group.
Methyl 7-bromo-2-chloro-5-quinolineacetate: Similar structure but with an acetate group instead of a carboxylate.
Methyl 7-bromo-2-chloroquinoline: Lacks the carboxylate group, resulting in different chemical properties and reactivity.
Uniqueness:
The presence of both bromine and chlorine atoms on the quinoline ring provides unique reactivity and potential for further functionalization.
The carboxylate ester group allows for additional chemical transformations not possible with similar compounds lacking this functionality.
Properties
Molecular Formula |
C11H7BrClNO2 |
|---|---|
Molecular Weight |
300.53 g/mol |
IUPAC Name |
methyl 7-bromo-2-chloroquinoline-5-carboxylate |
InChI |
InChI=1S/C11H7BrClNO2/c1-16-11(15)8-4-6(12)5-9-7(8)2-3-10(13)14-9/h2-5H,1H3 |
InChI Key |
ZXLJJZIGPIMJJJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C2C=CC(=NC2=CC(=C1)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















